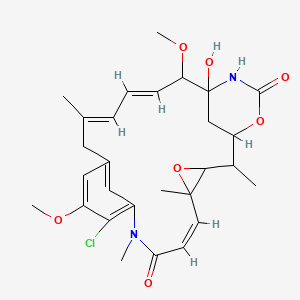
Maysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maysine is a natural macrocyclic compound known for its potent biological activities It belongs to the ansa-macrocyclic family and is structurally related to maytansine, a well-known antitumor agent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of maysine involves a convergent approach, where three major fragments are prepared separately and then coupled together. The synthesis includes the preparation of the western zone, the southern zone, and the northeastern zone in enantiomerically pure form. These components are then coupled through appropriate functionalities to form the target compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Maysine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the this compound molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Maysine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in organic synthesis studies to develop new synthetic methodologies and understand reaction mechanisms.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with various biological effects.
Industry: this compound’s unique chemical structure makes it a valuable compound in the development of new materials and chemical processes.
Wirkmechanismus
Maysine exerts its effects primarily by targeting microtubules, which are essential components of the cell’s cytoskeleton. It inhibits microtubule polymerization, leading to mitotic arrest and cell death. This mechanism is similar to that of maytansine, a related compound. This compound binds to microtubules with high affinity, disrupting their dynamic instability and preventing proper cell division .
Vergleich Mit ähnlichen Verbindungen
Maysine is structurally related to several other ansa-macrocyclic compounds, including:
Maytansine: Both this compound and maytansine inhibit microtubule polymerization, but this compound has unique structural features that may confer different biological activities.
N-methylmaysenine: This compound is a congener of this compound and shares similar biological activities but differs in its chemical structure.
This compound’s uniqueness lies in its specific structural features and its potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
52978-28-6 |
|---|---|
Molekularformel |
C28H35ClN2O7 |
Molekulargewicht |
547.0 g/mol |
IUPAC-Name |
(6Z,16E,18E)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-6,10,12,14(26),16,18-hexaene-8,23-dione |
InChI |
InChI=1S/C28H35ClN2O7/c1-16-8-7-9-22(36-6)28(34)15-21(37-26(33)30-28)17(2)25-27(3,38-25)11-10-23(32)31(4)19-13-18(12-16)14-20(35-5)24(19)29/h7-11,13-14,17,21-22,25,34H,12,15H2,1-6H3,(H,30,33)/b9-7+,11-10-,16-8+ |
InChI-Schlüssel |
PDXPLYCPNXZSAL-ZBLADFMISA-N |
Isomerische SMILES |
CC1C2CC(C(/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)/C=C\C4(C1O4)C)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C=CC4(C1O4)C)C)C)OC)(NC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


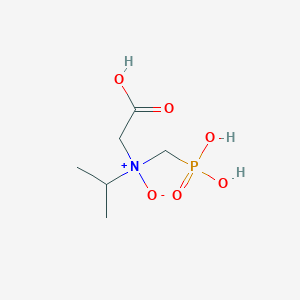
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
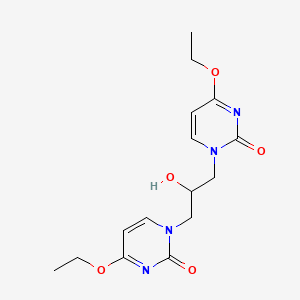
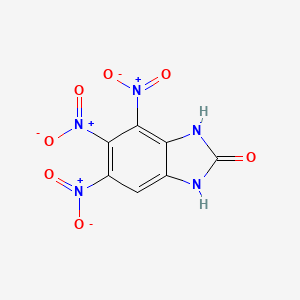

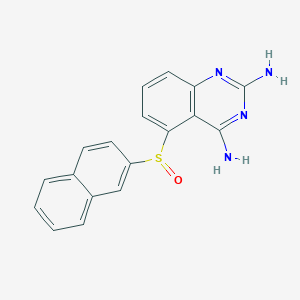
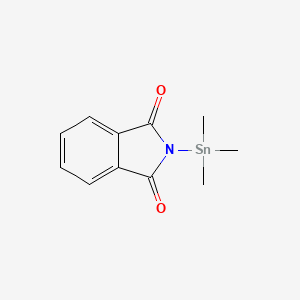
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
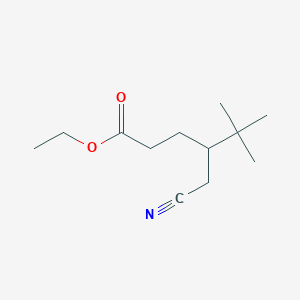
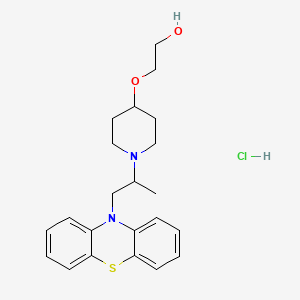
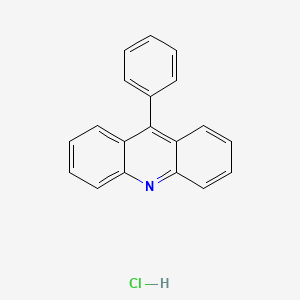
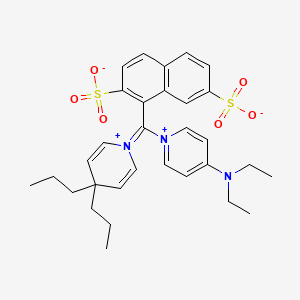
![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
